N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
Description
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound featuring a unique structure that includes both tetrahydro-2H-thiopyran and tetrahydro-2H-pyran rings
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4S/c16-5-8-19-14(3-9-20-10-4-14)11-15-13(17)12-1-6-18-7-2-12/h12,16H,1-11H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQKXJPLDSZTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2(CCSCC2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:
Formation of the Tetrahydro-2H-thiopyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane with a thiol under basic conditions.
Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an epoxide in the presence of a base.
Formation of the Tetrahydro-2H-pyran Ring: This ring can be synthesized through the acid-catalyzed cyclization of a 1,5-diol.
Coupling of the Two Rings: The two rings are coupled through a nucleophilic substitution reaction, where the tetrahydro-2H-thiopyran derivative reacts with a halomethyl tetrahydro-2H-pyran derivative.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydro-2H-thiopyran ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide
Biological Activity
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydrothiopyran moiety and a hydroxyethoxy substituent, contribute to its biological activity, particularly as an enzyme inhibitor and receptor modulator.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 301.4 g/mol. The presence of the thiophene ring enhances its interaction with biological targets, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O3S |
| Molecular Weight | 301.4 g/mol |
| CAS Number | 2320686-03-9 |
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which can modulate various biochemical pathways. This characteristic is particularly valuable in drug design aimed at treating diseases such as cancer and infections.
- Receptor Modulation : It also acts as a receptor modulator, influencing cellular signaling pathways that are critical for maintaining normal physiological functions.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Activity : A study on related tetrahydrothiopyran derivatives highlighted their enhanced activity against respiratory pathogens, suggesting that compounds with similar structures may exhibit comparable effects .
- Therapeutic Applications : The compound's potential as an anticancer agent has been explored, with findings indicating that its unique structure allows it to interact effectively with cancer cell targets, potentially leading to apoptosis or inhibited proliferation.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Thiophene-2-carboxylic acid | Simple thiophene derivative | Lacks tetrahydrothiopyran moiety |
| 2-Aminothiophene-3-carboxylic acid | Amino-substituted thiophene | Distinct biological activity due to different functional groups |
| Thiophene-3-carboxamide | Related compound | Similar features but lacks hydroxyethoxy substitution |
The combination of functional groups in this compound provides it with unique chemical and biological properties not found in these other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
